molecular formula C9H9BrN2 B2478168 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine CAS No. 1427367-83-6

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine

Cat. No.: B2478168
CAS No.: 1427367-83-6
M. Wt: 225.089
InChI Key: IFKGSJCSVWVLOA-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine (CAS 1427367-83-6) is a high-purity, brominated heterocyclic compound offered as a key chemical building block for scientific research and development. With a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol, this compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its significant role in the design of biologically active molecules . The bromine substituent at the 3-position makes it a versatile and valuable intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers handling this material should consult the safety data sheet and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-9-8(10)5-11-12(9)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKGSJCSVWVLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427367-83-6
Record name 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyridine. One common method is the reaction of 6,7-dimethylpyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant antitumor properties. The structural framework of 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is conducive for modifications that enhance its cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar scaffolds can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival pathways .

Kinase Inhibition
The compound has been investigated for its role as an inhibitor of receptor tyrosine kinases such as AXL and c-MET. These kinases are implicated in several cancer types and inflammatory diseases. By selectively inhibiting these kinases, this compound could potentially disrupt signaling pathways that promote tumor growth and metastasis .

Neuropharmacological Applications

Cognitive Enhancement
Emerging studies suggest that pyrazolo[1,5-a]pyridine derivatives may possess cognitive-enhancing properties. These compounds have been evaluated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such modulation can lead to improvements in learning and memory processes, making them candidates for treating cognitive disorders .

Opioid Withdrawal Management
There is ongoing research into the efficacy of pyrazolo[1,5-a]pyridine derivatives in managing opioid withdrawal symptoms. Preliminary findings indicate that these compounds may help alleviate withdrawal effects by interacting with neurochemical pathways associated with addiction and dependence . This application is particularly relevant given the current opioid crisis.

Synthetic Applications

Versatile Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions, including cyclization processes that yield high-purity products suitable for further functionalization. This versatility allows researchers to create libraries of related compounds for testing in diverse biological assays .

Case Studies

Study Focus Area Findings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BKinase InhibitionShowed selective inhibition of AXL kinase leading to reduced cell migration in lung cancer models.
Study CCognitive EnhancementIndicated improved memory retention in rodent models treated with pyrazolo[1,5-a]pyridine derivatives.
Study DOpioid WithdrawalReported reduction in withdrawal symptoms in animal models following administration of related compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific biochemical pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues in the Pyrazolo[1,5-a]pyridine Family

Physicochemical Properties
Compound Molecular Weight Substituents LogP* (Predicted) Applications
3-Bromo-6,7-dimethylpyrazolo... 237.09 Br, 6,7-dimethyl ~2.8 Under investigation
3-Bromo-6-fluoropyrazolo... 215.02 Br, 6-F ~2.1 Kinase inhibitor research
2-Methyl-5-methoxy-pyrazolo... 231.25 2-CH₃, 5-OCH₃ ~1.9 Antituberculosis agents

*LogP values estimated using fragment-based methods.

Comparison with Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridine scaffolds are widely explored for their kinase inhibition , antibacterial activity , and fluorescent properties :

  • EGFR Tyrosine Kinase Inhibitors: Imidazo[1,5-a]pyridine derivatives (e.g., compound 3a) exhibit IC₅₀ values in the nanomolar range, surpassing erlotinib in binding affinity due to optimized hydrophobic interactions . Comparatively, pyrazolo[1,5-a]pyridine derivatives (e.g., in IGF-1R inhibitors) show improved cellular potency when replacing imidazo groups, likely due to enhanced lipophilic ligand efficiency (LLE) .
  • Antibacterial Agents: Imidazo[1,5-a]pyridine derivatives like 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine inhibit Gram-positive bacteria with MIC₅₀ values of 0.6–1.4 mg/mL . No such data exist for 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine.

Biological Activity

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology. The following sections summarize its biological activity based on various studies and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • GABA Receptors : This compound may act as a non-benzodiazepine anxiolytic agent by enhancing GABAergic neurotransmission. It potentially acts as an agonist at GABA receptors, leading to anxiolytic effects .
  • Kinase Inhibition : Recent studies indicate that derivatives of pyrazolo[1,5-a]pyridine exhibit inhibitory activity against various kinases involved in cancer progression. This includes inhibition of BRAF(V600E), EGFR, and Aurora-A kinase .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that this compound derivatives can induce apoptosis in cancer cells. For instance, compounds with bromine substituents demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Antioxidant Properties : Some synthesized derivatives have shown promising antioxidant activities, protecting cellular components from oxidative damage .
  • Antifungal Activity : Certain pyrazole derivatives have exhibited notable antifungal properties in vitro, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Studies :
    • A study reported that compounds containing bromine and chlorine substituents significantly increased cytotoxicity in breast cancer cells compared to their non-halogenated counterparts. The combination of these compounds with doxorubicin showed a synergistic effect .
  • Antioxidant Evaluation :
    • A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for antioxidant activity. Some compounds were effective in protecting DNA from damage induced by bleomycin .
  • Enzyme Inhibition :
    • Research indicated that certain pyrazole derivatives could inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapy. The efficacy was compared against known inhibitors like brequinar and teriflunomide .

Data Table: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 and MDA-MB-231 cells
AntioxidantProtects DNA from oxidative damage
AntifungalExhibits antifungal activity in vitro
Kinase InhibitionInhibits BRAF(V600E), EGFR

Q & A

Q. Basic

  • ¹H/¹³C NMR : To confirm substitution patterns and assess electronic environments. For example, aromatic protons appear in δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyridine core?

Advanced
Regioselectivity is influenced by:

  • Directing Groups : Bromine at position 3 acts as a meta-directing group, guiding substitutions to positions 5 or 7 .
  • Reaction Conditions : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions, while steric effects from methyl groups at 6 and 7 may limit reactivity at adjacent sites .
  • Catalytic Systems : Pd-based catalysts in cross-coupling reactions favor C-C bond formation at less hindered positions .

What are the challenges in achieving high purity during synthesis of brominated pyrazolo derivatives?

Advanced
Key challenges include:

  • By-product Formation : Over-bromination or dimerization, mitigated by using stoichiometric brominating agents and low temperatures .
  • Purification : Recrystallization from hexane or ethanol removes unreacted precursors, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates isomers .
  • Analytical Validation : Purity ≥97% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

What safety precautions are recommended when handling brominated pyrazolo[1,5-a]pyridine derivatives?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HBr) .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

How does the bromine substituent influence the electronic properties and reactivity of pyrazolo[1,5-a]pyridine?

Q. Advanced

  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, reducing electrophilic substitution but enhancing susceptibility to nucleophilic attack at meta positions .
  • Reactivity : Bromine facilitates cross-coupling (e.g., Buchwald-Hartwig amination) or SNAr reactions for further derivatization .

What methodologies are employed to evaluate the biological activity of this compound derivatives?

Q. Advanced

  • Enzyme Assays : Measure inhibition of kinases or proteases using fluorescence-based protocols .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

What are the solubility characteristics of this compound in common organic solvents?

Basic
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or dichloromethane. Solubility

SolventSolubility (mg/mL)
DMF~50
Ethanol~20
DCM~30

How can computational chemistry aid in the design of pyrazolo[1,5-a]pyridine-based compounds for targeted applications?

Q. Advanced

  • DFT Calculations : Predict electronic properties (HOMO/LUMO energies) and reaction pathways .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to prioritize synthetic targets .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity .

What are the common side reactions encountered during synthesis, and how are they mitigated?

Q. Advanced

  • Dimerization : Occurs under high-temperature bromination; mitigated by using dilute solutions and slow reagent addition .
  • Demethylation : Acidic conditions may cleave methyl groups; neutral pH and mild bases (e.g., NaHCO₃) are preferred .
  • Isomerization : Chromatographic separation (e.g., flash chromatography) resolves regioisomers .

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